![molecular formula C16H21NO6 B13721121 3-(Boc-amino)-4-(benzo[d][1,3]dioxol-5-yl)butyric Acid](/img/structure/B13721121.png)
3-(Boc-amino)-4-(benzo[d][1,3]dioxol-5-yl)butyric Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Boc-amino)-4-(benzo[d][1,3]dioxol-5-yl)butyric acid is a compound that belongs to the class of amino acids protected by the tert-butyloxycarbonyl (Boc) group The benzo[d][1,3]dioxole moiety is a common structural motif in organic chemistry, often found in natural products and pharmaceuticals
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Boc-amino)-4-(benzo[d][1,3]dioxol-5-yl)butyric acid typically involves the protection of the amino group with a Boc group, followed by the introduction of the benzo[d][1,3]dioxole moiety. One common method involves the use of Boc-protected amino acid ionic liquids, which are prepared from commercially available tert-butyloxycarbonyl-protected amino acids. These protected amino acids are then used as starting materials in dipeptide synthesis with commonly used coupling reagents .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the use of Boc-protected amino acids in peptide synthesis is a well-established practice in the pharmaceutical industry. The scalability of these methods would depend on the availability of starting materials and the efficiency of the synthetic routes.
化学反応の分析
Types of Reactions
3-(Boc-amino)-4-(benzo[d][1,3]dioxol-5-yl)butyric acid can undergo various types of chemical reactions, including:
Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The Boc-protected amino group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzo[d][1,3]dioxole moiety can lead to the formation of quinones, while reduction can yield various alcohols or amines.
科学的研究の応用
3-(Boc-amino)-4-(benzo[d][1,3]dioxol-5-yl)butyric acid has several scientific research applications:
Chemistry: It is used in the synthesis of peptides and other complex organic molecules.
Biology: The compound can be used to study the interactions of amino acids and peptides with biological systems.
Industry: The compound can be used in the production of pharmaceuticals and other fine chemicals.
作用機序
The mechanism of action of 3-(Boc-amino)-4-(benzo[d][1,3]dioxol-5-yl)butyric acid is primarily related to its role as a building block in peptide synthesis. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. Once the desired peptide is synthesized, the Boc group can be removed under acidic conditions to reveal the free amino group.
類似化合物との比較
Similar Compounds
- 3-(Boc-amino)-4-(benzo[d][1,3]dioxol-5-yl)propanoic acid
- 3-(Boc-amino)-4-(benzo[d][1,3]dioxol-5-yl)acrylic acid
Uniqueness
3-(Boc-amino)-4-(benzo[d][1,3]dioxol-5-yl)butyric acid is unique due to the presence of the benzo[d][1,3]dioxole moiety, which imparts specific chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of complex organic molecules and peptides.
特性
分子式 |
C16H21NO6 |
|---|---|
分子量 |
323.34 g/mol |
IUPAC名 |
4-(1,3-benzodioxol-5-yl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
InChI |
InChI=1S/C16H21NO6/c1-16(2,3)23-15(20)17-11(8-14(18)19)6-10-4-5-12-13(7-10)22-9-21-12/h4-5,7,11H,6,8-9H2,1-3H3,(H,17,20)(H,18,19) |
InChIキー |
HSEVEYRBERMUIT-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC(CC1=CC2=C(C=C1)OCO2)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


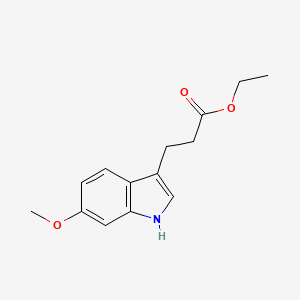
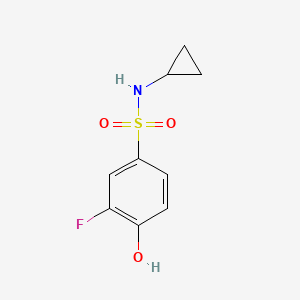
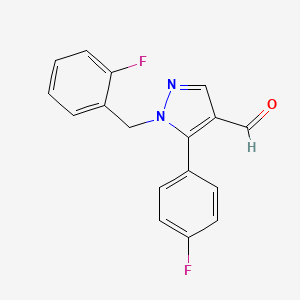
![3-[5-(Acetyloxymethyl)furan-2-yl]prop-2-enoic acid](/img/structure/B13721058.png)
![Cyclobutyl-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester](/img/structure/B13721061.png)
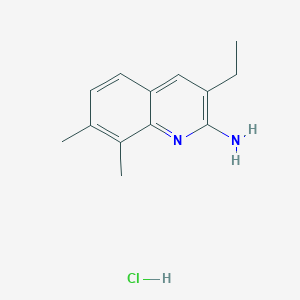
![trans 4-(5-tert-Butyl-[1,3,4]oxadiazol-2-yl)-cyclohexylamine](/img/structure/B13721067.png)

![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (10E,12E)-9-hydroxyoctadeca-10,12-dienoate](/img/structure/B13721083.png)
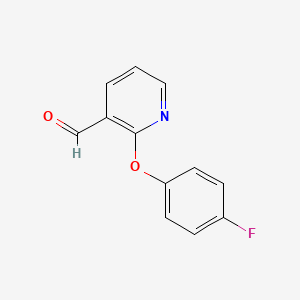


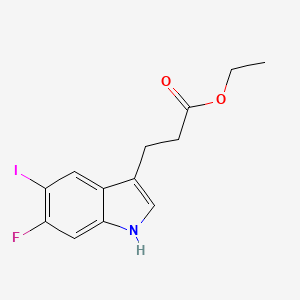
![2-{1-[(Oxan-4-yl)methyl]piperidin-4-yl}ethan-1-ol](/img/structure/B13721101.png)
